molecular formula C7H17O2P B14073604 3-Methylbutan-2-yl dimethylphosphinate CAS No. 100689-58-5

3-Methylbutan-2-yl dimethylphosphinate

Cat. No.: B14073604
CAS No.: 100689-58-5
M. Wt: 164.18 g/mol
InChI Key: QSQINIVHHMCUEU-UHFFFAOYSA-N
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Description

3-Methylbutan-2-yl dimethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutan-2-yl dimethylphosphinate can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with dimethylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphinate ester.

Another method involves the use of H-phosphonates, which can be reacted with alkyl halides under basic conditions to form the corresponding phosphinate esters. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted phosphinates

Scientific Research Applications

3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutan-2-yl dimethylphosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in applications where phosphinate functionality is required, such as enzyme inhibition and flame retardancy.

Properties

CAS No.

100689-58-5

Molecular Formula

C7H17O2P

Molecular Weight

164.18 g/mol

IUPAC Name

2-dimethylphosphoryloxy-3-methylbutane

InChI

InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3

InChI Key

QSQINIVHHMCUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OP(=O)(C)C

Origin of Product

United States

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